molecular formula C13H18N2O2 B104409 Benzyl 4-aminopiperidine-1-carboxylate CAS No. 120278-07-1

Benzyl 4-aminopiperidine-1-carboxylate

Cat. No.: B104409
CAS No.: 120278-07-1
M. Wt: 234.29 g/mol
InChI Key: YYIQGSYCCNQAGV-UHFFFAOYSA-N
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Description

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) is a piperidine derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molar mass of 234.29 g/mol. It is a white to off-white crystalline powder with a melting point of 68°C and slight water solubility . Structurally, it features a piperidine ring substituted with an amino group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and PET radiotracer development .

The Cbz group enhances stability during synthetic processes, making it a preferred scaffold for introducing functional modifications. No comprehensive toxicological or ecological data are available, necessitating stringent safety protocols during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The common preparation method for Benzyl 4-aminopiperidine-1-carboxylate involves reacting 4-aminopiperidine with benzylchloromethyl carboxylate (Cbz-Cl). The reaction typically occurs under mild conditions, and the product is purified through standard organic synthesis techniques .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of readily available raw materials and straightforward purification steps, making it cost-effective and efficient .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Pharmaceuticals

BAPC serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly narcotic analgesics. Its derivatives have been explored for their potential in pain management due to their rapid onset and minimal accumulation effects during intravenous administration.

  • Narcotic Analgesics : BAPC is involved in synthesizing compounds like remifentanil, which is known for its ultra-short action and reduced side effects compared to traditional opioids. The preparation of derivatives such as 1-benzyl-4-anilinopiperidine-4-carboxylic acid highlights its significance in developing new analgesic drugs .

Agrochemicals

In agrochemical formulations, BAPC acts as a building block for creating pesticides and herbicides. Its structure allows for modifications that enhance the efficacy and specificity of these chemicals against target pests while minimizing environmental impact.

Dyes and Pigments

BAPC is also utilized in the dye industry, where it serves as an intermediate for synthesizing various dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in producing vibrant colors for textiles and other materials.

Case Study 1: Synthesis of Remifentanil

A detailed study on the synthesis of remifentanil from BAPC demonstrated the efficiency of using this compound as an intermediate. The process involved several steps, including hydrocyanic acid addition and subsequent reactions with aniline under controlled conditions. The optimization of these steps resulted in high yields while minimizing waste and environmental impact .

Case Study 2: Agrochemical Development

Research into the application of BAPC in agrochemical formulations revealed its potential for enhancing the effectiveness of existing pesticides. By modifying the piperidine ring structure, researchers developed new compounds that exhibited improved pest resistance profiles without increasing toxicity levels to non-target organisms .

Comparative Data Table

Application AreaSpecific UseBenefits
PharmaceuticalsIntermediate for narcotic analgesicsRapid action, minimal side effects
AgrochemicalsBuilding block for pesticidesEnhanced efficacy, reduced environmental impact
Dyes and PigmentsIntermediate for dye synthesisStable complexes leading to vibrant colors

Mechanism of Action

The mechanism of action of Benzyl 4-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity makes it useful in studying neurotransmitter pathways and developing treatments for neurological disorders .

Comparison with Similar Compounds

Benzyl 4-aminopiperidine-1-carboxylate belongs to a class of piperidine-carboxylate derivatives. Below is a detailed comparison with structurally related compounds:

Structural and Functional Differences

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1) Structure: Contains a 3-ethoxy-3-oxopropyl substituent at the 4-position. Hazards: No known hazards, contrasting sharply with the skin/eye irritation risks of the target compound. Applications: Used in laboratory research without specialized safety protocols .

Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) Structure: Features an aminomethyl group instead of a primary amino group at the 4-position. Applications: Limited to niche synthetic pathways, unlike the broader utility of the target compound .

Ethyl 4-amino-1-benzylpiperidine-4-carboxylate (CAS 84196-15-6) Structure: Ethyl ester at the carboxylate position and benzyl group at the 1-position. Physical State: Solid (similar to the target compound). Applications: Primarily used in medicinal chemistry for antimalarial and anticancer agent synthesis .

Physicochemical and Hazard Profiles

Compound Name CAS Physical State Hazards Key Applications
This compound 120278-07-1 Powder H315, H319, H335 PET tracers, bromodomain inhibitors
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 Liquid None reported Lab-scale synthesis
Ethyl 4-amino-1-benzylpiperidine-4-carboxylate 84196-15-6 Solid Data unavailable Antimalarial agents

Stability and Reactivity

  • The target compound requires storage under inert gas (nitrogen) to prevent degradation, unlike its liquid analogs, which are stable at ambient conditions .
  • Reactivity with strong oxidizers and decomposition into toxic gases (e.g., CO, NOₓ) under combustion necessitates specialized firefighting measures .

Biological Activity

Benzyl 4-aminopiperidine-1-carboxylate (BAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Biological Activities

1. Analgesic and Anti-inflammatory Effects

BAPC has shown promise as a potential analgesic and anti-inflammatory agent. Its structural similarity to other piperidine derivatives suggests that it may interact with neurotransmitter systems, particularly opioid receptors, influencing pain pathways and exhibiting neuroprotective effects. Preliminary studies indicate that BAPC can modulate pain perception effectively.

2. Hepatitis C Virus (HCV) Inhibition

Research has highlighted the utility of BAPC derivatives in inhibiting HCV replication. A study identified several small molecules based on the 4-aminopiperidine scaffold that demonstrated potent inhibitory effects on HCV assembly and release. These compounds showed synergistic effects when combined with existing antiviral drugs, indicating their potential as therapeutic agents against HCV .

The mechanisms through which BAPC exerts its biological effects are multifaceted:

  • Opioid Receptor Interaction : BAPC may bind to opioid receptors, thereby modulating pain pathways.
  • Inhibition of Viral Assembly : Research indicates that BAPC derivatives can disrupt the localization of viral proteins essential for HCV assembly, thereby reducing viral replication .
  • Enzyme Modulation : BAPC acts as a precursor for synthesizing bioactive molecules that can inhibit various enzymes, influencing biochemical pathways critical for disease progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of BAPC, it is beneficial to compare it with structurally related compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Biological Activities
BenzylpiperazineContains a piperazine ringDifferent pharmacological profile; often recreational
N-benzyl-4-piperidoneLacks carboxylate functionalityPrecursor in synthesizing various piperidine derivatives
4-AminopiperidineLacks benzyl substitutionMore polar; less lipophilic compared to BAPC
1-Benzyl-4-methylpiperidineMethyl substitution at position 4Alters biological activity compared to BAPC

This comparison highlights the distinctiveness of BAPC due to its combination of a benzyl group and carboxylic functionality, potentially enhancing its solubility and biological activity.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of BAPC and its derivatives:

  • Study on HCV Inhibition : A high-throughput screening identified BAPC derivatives as potent inhibitors of HCV replication with EC50_{50} values around 2.57 μM . These compounds exhibited favorable pharmacokinetic properties in animal models.
  • Analgesic Activity Assessment : Research has shown that compounds similar to BAPC can significantly reduce pain responses in animal models, suggesting its potential application in pain management therapies.

Future Directions

Given the promising biological activities exhibited by BAPC, future research could focus on:

  • Mechanistic Studies : Further elucidating the precise mechanisms by which BAPC interacts with opioid receptors and viral proteins.
  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity against specific targets.
  • Clinical Trials : Evaluating the safety and efficacy of BAPC in clinical settings for pain management and viral infections.

Q & A

Q. How should Benzyl 4-aminopiperidine-1-carboxylate be safely handled and stored in laboratory settings?

Basic Research Question
Methodological Answer:

  • Handling Precautions : Avoid skin/eye contact and inhalation. Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Mechanical exhaust ventilation is required to minimize aerosol exposure .
  • Storage Conditions : Store at 10–25°C under inert gas (nitrogen) in tightly sealed containers. Keep away from strong oxidizers and incompatible substances .
  • Accidental Release : Collect spills in closed containers, ventilate the area, and dispose of waste via certified chemical incineration .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Basic Research Question
Methodological Answer:

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₈N₂O₂
Molar Mass234.29 g/mol
Physical FormPowder
Melting Point68°C
StabilityStable under inert conditions
SolubilityNot explicitly reported; test in polar aprotic solvents (e.g., DMF)

Q. What synthetic strategies are effective for preparing this compound?

Advanced Research Question
Methodological Answer:

  • Route 1 : React 4-aminopiperidine with benzyl chloroformate in alkaline conditions (e.g., NaHCO₃) to protect the amine group. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Route 2 : Adapt the protocol for Benzyl 4-(benzylamino)piperidine-1-carboxylate (89% yield) using N-Cbz-4-piperidone and benzylamine under anhydrous conditions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry and temperature (25–50°C) to improve yield .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question
Methodological Answer:

  • Multi-Technique Validation : Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For crystalline samples, employ X-ray diffraction (SHELXL for refinement) .
  • Software Tools : Use Mercury CSD for crystal structure visualization and packing analysis. Cross-reference with Cambridge Structural Database (CSD) entries for analogous piperidine derivatives .
  • Case Study : If NMR signals overlap, apply 2D experiments (e.g., COSY, HSQC) or crystallize the compound to resolve ambiguities .

Q. What computational methods are suitable for studying the reactivity of this compound?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and reaction pathways (e.g., nucleophilic substitution at the carbamate group) using Gaussian or ORCA .
  • Molecular Docking : Screen for biological targets (e.g., HDAC enzymes) using AutoDock Vina. Parameterize the force field with partial charges derived from quantum mechanics .
  • Reactivity Predictions : Use ChemAxon or Schrödinger Suite to model hydrolysis kinetics under acidic/basic conditions .

Q. How can researchers assess the biological activity of this compound?

Advanced Research Question
Methodological Answer:

  • In Vitro Assays : Test inhibition of histone deacetylases (HDACs) using fluorogenic substrates. Compare IC₅₀ values with known inhibitors (e.g., SAHA) .
  • Toxicity Screening : Conduct MTT assays on human keratinocytes or hepatocytes (note: limited toxicological data is available; prioritize preliminary cytotoxicity studies) .
  • Mechanistic Studies : Use SPR or ITC to measure binding affinity to target proteins. Pair with molecular dynamics simulations to explore binding kinetics .

Q. What purification techniques are optimal for isolating this compound?

Advanced Research Question
Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). Monitor fractions by TLC (Rf ~0.3 in 3:7 EA/Hex) .
  • Recrystallization : Dissolve in warm ethanol (40–50°C) and cool to −20°C for crystal formation. Filter under reduced pressure .
  • HPLC : Apply reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .

Properties

IUPAC Name

benzyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIQGSYCCNQAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591251
Record name Benzyl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120278-07-1
Record name Benzyl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1-carbobenzoxypiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Benzyloxycarbonyl-4-phthalimidylpiperidine (1.50 g, 4.27 mmol), prepared in Example 16B, was taken up in 20 mL of ethanol. To this solution was added hydrazine monohydrate (35 mL, 700 mmol) and this mixture was heated at 100° C. for 3 h. Brine solution (40 mL) and 10% aq. K2CO3 (60 mL) were added and the mixture was extracted with 5% MeOH/CHCl3 (3×). The combined extracts were washed with 2N aq. HCl, 2N aq. NaOH, brine solution, dried over Na2SO4 and concentrated to give 0.847 g, (85%) of 4-amino-1-benzyloxycarbonylpiperidine. [1H]-NMR(CDCl3) consistent with structure.
Name
1-Benzyloxycarbonyl-4-phthalimidylpiperidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Brine
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-(N—BOC amino)-CBz piperidine (24.4 kg 73.42 mol), THF (65 kg) and 5 M HCl (23.0 kg, 110.13 mol) were combined and heated to 30-35° C. for ˜2 hours, and then at 55° C. overnight. After cooling the reaction mixture to 10° C., dichloromethane (97 kg) and 10M NaOH (7.97 kg, 145.12 mol) were added, while keeping the temperature at <25° C. The phases were separated and the organic phase was washed with 25 wt % NaCl solution (27.5 kg). The washed organic phase was distilled at atmospheric pressure to a volume of 70 L. Dichloromethane (162 kg) was then added, and the mixture was concentrated by distillation to a volume of 120 L to give the title product as a solution in DCM (17.2 kg. 100%.). 1H NMR (CDCl3) 7.33 (5H, m), 5.14 (2H, s), 4.14 (2H, br s), 2.87 (3H, m), 1.83 (2H, m), 1.66 (3H, m) and 1.28 (2H, m).
Quantity
24.4 kg
Type
reactant
Reaction Step One
Name
Quantity
65 kg
Type
reactant
Reaction Step Two
Name
Quantity
23 kg
Type
reactant
Reaction Step Three
Name
Quantity
7.97 kg
Type
reactant
Reaction Step Four
Quantity
97 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4.4 g 4-tert-butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester in 90 ml dichloromethane was stirred in the presence of 10 ml TFA for 3 h. The product was obtained after evaporation of the solvent and used without further purification.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl 4-aminopiperidine-1-carboxylate
Benzyl 4-aminopiperidine-1-carboxylate
Benzyl 4-aminopiperidine-1-carboxylate
Benzyl 4-aminopiperidine-1-carboxylate
Benzyl 4-aminopiperidine-1-carboxylate
Benzyl 4-aminopiperidine-1-carboxylate

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